molecular formula C21H20ClN3O3 B3007218 2-(5-((4-氯苯氧基)甲基)呋喃-2-基)-5-(4-甲基哌啶-1-基)恶唑-4-腈 CAS No. 931704-47-1

2-(5-((4-氯苯氧基)甲基)呋喃-2-基)-5-(4-甲基哌啶-1-基)恶唑-4-腈

货号 B3007218
CAS 编号: 931704-47-1
分子量: 397.86
InChI 键: BBSMZOBTYVXVPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile" is a complex organic molecule that appears to be related to a class of compounds with potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related furan and oxazole derivatives, which are known for their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions starting from basic furan derivatives. For instance, in the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, the process begins with 2-acetylfuran and involves a Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a Mannich reaction to introduce the piperazine moiety . This suggests that the synthesis of the compound would likely involve similar complex reactions, possibly including steps like halogenation, cyclization, and nucleophilic substitution.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry . X-ray analysis has also been employed to determine the solid-state structure of similar compounds, revealing details such as hydrogen bonding and π-π stacking interactions . These techniques would be essential in confirming the structure of "2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile" and understanding its three-dimensional conformation.

Chemical Reactions Analysis

The chemical reactivity of furan and oxazole derivatives can be quite varied. For example, nitrosocarbonyl compounds react with disubstituted furans to form dioxazine and dioxazole derivatives, indicating that the furan moiety is reactive towards electrophilic species . This reactivity could be relevant to the compound , as the presence of electron-withdrawing groups like the nitrile might affect its reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. For instance, the presence of a nitro group and a chloro substituent can impact the electronic and optical properties, as seen in the absorption and fluorescence spectroscopy of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . Similarly, the compound would likely exhibit unique absorption and emission characteristics, which could be solvent-dependent and influenced by specific intermolecular interactions.

科学研究应用

合成和反应性

  • Kataoka 等人 (1998) 的工作探讨了某些硒化盐与活性亚甲基化合物反应,生成呋喃衍生物。本研究提供了对结构相似的化合物(如本例化合物)的合成途径的见解,突出了生成多种杂环结构的潜力 (Kataoka 等人,1998).
  • Blake 等人 (1994) 开发了从 (S)-丝氨酸甲酯开始合成 2-苯基-4,5-二氢恶唑-4-腈 N-氧化物的途径。涉及的方法和反应类型可能与理解类似恶唑基化合物的合成方法和反应性有关 (Blake 等人,1994).

杂环化合物应用

  • Siwach 和 Verma (2020) 回顾了恶二唑和呋二唑化合物的治疗潜力,强调了它们在药物开发中的重要性,因为它们具有多种生物活性。鉴于该化合物的结构特征和生物活性的潜力,这种情况可能与本例化合物相关 (Siwach & Verma,2020).
  • Neel 和 Zhao (2018) 报告了一种取代的 1,2,5-恶二唑的温和合成方法,该方法可适用于具有类似核心结构的化合物的合成或功能化,从而提高它们在各种化学和制药应用中的实用性 (Neel & Zhao,2018).

高能材料和催化

  • Yu 等人 (2017) 合成了 3-氨基-4-(5-甲基-1,2,4-恶二唑-3-基)呋喃及其衍生物,重点关注它们作为不敏感高能材料的应用。这些化合物的合成和表征可以为开发具有类似呋喃和恶二唑部分的材料提供有价值的信息 (Yu 等人,2017).
  • Reddy 等人 (2012) 探索了 In(OTf)3 催化的串联氮杂-Piancatelli 重排/迈克尔反应,用于合成 3,4-二氢-2H-苯并[b][1,4]噻嗪和恶嗪衍生物。本研究证明了催化在转化呋喃衍生物方面的多功能性,可能适用于目标化学品等化合物 (Reddy 等人,2012).

属性

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-14-8-10-25(11-9-14)21-18(12-23)24-20(28-21)19-7-6-17(27-19)13-26-16-4-2-15(22)3-5-16/h2-7,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSMZOBTYVXVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。